Cas no 1207346-29-9 (Oxolane-3-sulfonyl Chloride)

Oxolane-3-sulfonyl chloride is a versatile sulfonylation reagent used in organic synthesis, particularly for introducing the sulfonyl functional group into target molecules. Its cyclic ether (oxolane) structure enhances stability while maintaining reactivity, making it suitable for selective transformations. The compound is commonly employed in the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals. Its reactivity with nucleophiles, such as amines and alcohols, allows for efficient derivatization under mild conditions. The product is typically handled under inert conditions due to its sensitivity to moisture. Proper storage and handling are essential to maintain its efficacy in synthetic applications.
Oxolane-3-sulfonyl Chloride structure
Oxolane-3-sulfonyl Chloride structure
Product Name:Oxolane-3-sulfonyl Chloride
CAS No:1207346-29-9
MF:C4H7ClO3S
MW:170.614579439163
MDL:MFCD16090164
CID:1213857
PubChem ID:49762850
Update Time:2025-10-29

Oxolane-3-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Oxolane-3-sulfonyl Chloride
    • tetrahydrofuran-3-sulfonyl chloride
    • chlorooxolan-3-ylsulfone
    • MolPort-009-013-741
    • SBB088457
    • AM91109
    • CC76003
    • KB-139475
    • BS-13134
    • 1207346-29-9
    • AT12750
    • Tetrahydrofuran-3-sulfonyl chloride, 97%
    • Tetrahydrofuran-3-sulfonyl chloride, 97per cent
    • EN300-75790
    • SCHEMBL459431
    • CS-0217507
    • DTXSID10678491
    • Oxolane-3-sulfonyl chloride, AldrichCPR
    • DB-299283
    • MVZIUOJNVVIOEY-UHFFFAOYSA-N
    • AKOS012637544
    • MFCD16090164
    • MDL: MFCD16090164
    • Inchi: 1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2
    • InChI Key: MVZIUOJNVVIOEY-UHFFFAOYSA-N
    • SMILES: ClS(C1COCC1)(=O)=O

Computed Properties

  • Exact Mass: 169.9804429g/mol
  • Monoisotopic Mass: 169.9804429g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 51.8Ų

Oxolane-3-sulfonyl Chloride Pricemore >>

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Oxolane-3-sulfonyl Chloride Suppliers

Amadis Chemical Company Limited
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(CAS:1207346-29-9)Oxolane-3-sulfonyl Chloride
Order Number:A1038121
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:03
Price ($):2603.0
Email:sales@amadischem.com

Additional information on Oxolane-3-sulfonyl Chloride

Oxolane-3-Sulfonyl Chloride: A Comprehensive Overview

Oxolane-3-sulfonyl chloride, also known by its CAS number 1207346-29-9, is a versatile chemical compound with significant applications in various fields of organic synthesis. This compound, which belongs to the class of sulfonyl chlorides, has garnered attention due to its unique properties and potential uses in modern chemistry. In this article, we will delve into the structure, synthesis, applications, and recent advancements related to oxolane-3-sulfonyl chloride.

The molecular structure of oxolane-3-sulfonyl chloride consists of a five-membered ring (oxolane) with a sulfonyl chloride group attached at the third position. This arrangement imparts the compound with reactivity that makes it valuable in various chemical reactions. The sulfonyl chloride group is particularly reactive due to the electrophilic sulfur atom, which facilitates nucleophilic substitutions. Recent studies have highlighted the importance of such reactive groups in designing novel materials and pharmaceuticals.

One of the key areas where oxolane-3-sulfonyl chloride has found application is in the synthesis of sulfonamides and sulfonate esters. These derivatives are widely used in drug development, agrochemicals, and advanced materials. For instance, sulfonamides derived from oxolane-3-sulfonyl chloride have shown promise as inhibitors of certain enzymes, making them potential candidates for therapeutic agents. The ability to modify the oxolane ring further enhances the versatility of this compound, allowing chemists to tailor its properties for specific applications.

Recent research has also explored the use of oxolane-3-sulfonyl chloride in polymer chemistry. By incorporating this compound into polymer backbones, scientists have developed materials with improved thermal stability and mechanical properties. These findings underscore the potential of oxolane-3-sulfonyl chloride as a building block for advanced materials science.

In terms of synthesis, oxolane-3-sulfonyl chloride can be prepared through various methods, including oxidation of corresponding sulfides or direct sulfonation followed by chlorination. The choice of synthesis route depends on the starting materials and desired purity. Recent advancements in catalytic methods have made these syntheses more efficient and environmentally friendly.

The reactivity of oxolane-3-sulfonyl chloride makes it a valuable reagent in organic transformations. For example, it can act as an electrophilic agent in nucleophilic aromatic substitution reactions or as a leaving group in elimination reactions. Its ability to participate in such diverse reactions highlights its importance in modern organic chemistry.

Another notable aspect of oxolane-3-sulfonyl chloride is its role in click chemistry. Click reactions are known for their high efficiency and selectivity, making them ideal for constructing complex molecules. By incorporating oxolane-3-sulfonyl chloride into click reaction frameworks, chemists can design molecules with unprecedented precision and functionality.

From an environmental standpoint, researchers have been investigating more sustainable methods for synthesizing and using oxolane-3-sulfonyl chloride. Green chemistry principles are increasingly being applied to minimize waste and reduce energy consumption during its production. These efforts align with global initiatives to promote sustainable chemical practices.

In conclusion, oxolane-3-sulfonyl chloride (CAS 1207346-29-9) is a multifaceted compound with wide-ranging applications across various disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, materials science, and drug development. As research continues to uncover new uses and improve synthetic methods for this compound, its significance in modern chemistry is set to grow further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1207346-29-9)Oxolane-3-sulfonyl Chloride
A1038121
Purity:99%
Quantity:5g
Price ($):2603.0
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